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Compound of Interest

Compound Name: Vercirnon (sodium)

Cat. No.: B15144044 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of

a Discontinued CCR9 Antagonist with Newer, Efficacious Inflammatory Bowel Disease (IBD)

Treatments.

This guide provides an objective comparison of the clinical efficacy and underlying mechanisms

of Vercirnon (sodium), a C-C chemokine receptor type 9 (CCR9) antagonist, against a range

of newer, approved therapies for Inflammatory Bowel Disease (IBD). Vercirnon's development

was discontinued after failing to meet primary endpoints in Phase III clinical trials for Crohn's

disease. This analysis serves as a valuable case study in IBD drug development, contrasting a

targeted but ultimately unsuccessful mechanism of action with the diverse and effective

strategies of current treatments.

Executive Summary
Vercirnon, an orally administered small molecule, was designed to inhibit the migration of

inflammatory cells to the gut by blocking the CCR9-CCL25 axis. Despite a strong preclinical

rationale, it failed to demonstrate significant efficacy in the SHIELD-1 Phase III trial. In contrast,

newer IBD therapies, including anti-integrins (vedolizumab), anti-interleukin-12/23 agents

(risankizumab), Janus kinase (JAK) inhibitors (upadacitinib and tofacitinib), and sphingosine-1-

phosphate (S1P) receptor modulators (ozanimod), have shown significant efficacy in inducing

and maintaining clinical remission in patients with moderate to severe IBD. This guide presents

the available clinical trial data for Vercirnon alongside pivotal data from these newer agents,

highlighting the differences in their mechanisms, efficacy, and safety profiles.
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Data Presentation: Efficacy and Safety of Vercirnon
vs. Newer IBD Therapies
The following tables summarize the key efficacy and safety findings from the clinical trials of

Vercirnon and selected newer IBD therapies. It is important to note that these are not head-to-

head comparisons, as Vercirnon's development was halted before such trials could be

conducted. The data is presented to illustrate the differing levels of efficacy observed.

Table 1: Induction of Clinical Remission and Response in Crohn's Disease

Therapy (Trial)
Patient
Population

Primary
Endpoint

Vercirnon/Acti
ve Drug (%)

Placebo (%)

Vercirnon

(SHIELD-1)[1][2]

[3]

Moderate-to-

severe CD

Clinical

Response (≥100-

point CDAI

decrease) at

Week 12

27.6 (500mg

QD), 27.2

(500mg BID)

25.1

Risankizumab

(ADVANCE)[4][5]

Moderate-to-

severe CD

Clinical

Remission (CDAI

<150) at Week

12

45 (600mg IV) 25

Risankizumab

(MOTIVATE)[4]

[5]

Moderate-to-

severe CD

(biologic-

experienced)

Clinical

Remission (CDAI

<150) at Week

12

42 (600mg IV) 20

Upadacitinib (U-

EXCEL)[6][7][8]

Moderate-to-

severe CD

Clinical

Remission (CDAI

<150) at Week

12

49.5 (45mg QD) 29.1

Upadacitinib (U-

EXCEED)[6][7]

[8]

Moderate-to-

severe CD

(biologic-

experienced)

Clinical

Remission (CDAI

<150) at Week

12

38.9 (45mg QD) 21.1
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Table 2: Maintenance of Clinical Remission in Crohn's Disease

Therapy (Trial)
Patient
Population

Primary
Endpoint

Active Drug
(%)

Placebo (%)

Upadacitinib (U-

ENDURE)[7][8]

Moderate-to-

severe CD in

remission

Clinical

Remission (CDAI

<150) at Week

52

37.3 (15mg QD),

47.6 (30mg QD)
15.1

Table 3: Induction of Clinical Remission and Response in Ulcerative Colitis

Therapy (Trial)
Patient
Population

Primary
Endpoint

Active Drug
(%)

Placebo (%)

Vedolizumab

(GEMINI 1)[9]

[10]

Moderate-to-

severe UC

Clinical

Response at

Week 6

47.1 25.5

Ozanimod (True

North)[11][12]

[13][14][15][16]

[17][18][19][20]

Moderate-to-

severe UC

Clinical

Remission at

Week 10

18.4 6.0

Tofacitinib

(OCTAVE

Induction 1)[21]

[22][23]

Moderate-to-

severe UC

Clinical

Remission at

Week 8

18.5 (10mg BID) 8.2

Tofacitinib

(OCTAVE

Induction 2)[21]

[22][23]

Moderate-to-

severe UC

Clinical

Remission at

Week 8

16.6 (10mg BID) 3.6
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Therapy (Trial)
Patient
Population

Primary
Endpoint

Active Drug
(%)

Placebo (%)

Vedolizumab

(GEMINI 1)[9]

[10]

Moderate-to-

severe UC in

remission

Clinical

Remission at

Week 52

41.8 (q8w), 44.8

(q4w)
15.9

Ozanimod (True

North)[11][12]

[13][14][15][16]

[17][18][19][20]

Moderate-to-

severe UC in

remission

Clinical

Remission at

Week 52

37.0 18.5

Tofacitinib

(OCTAVE

Sustain)[21][22]

[23][24]

Moderate-to-

severe UC in

remission

Clinical

Remission at

Week 52

34.3 (5mg BID),

40.6 (10mg BID)
11.1
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Therapy Common Adverse Events
Serious Adverse Events of
Interest

Vercirnon
Dose-dependent increase in

overall adverse events[1][3]

Similar rates of serious

adverse events and

withdrawals to placebo in

SHIELD-1[1][3]

Vedolizumab
Nasopharyngitis, headache,

arthralgia, nausea[25]

Infusion-related reactions,

infections

Risankizumab

Upper respiratory infections,

headache, fatigue, injection

site reactions[26]

Generally well-tolerated with a

safety profile consistent with

previous studies

Upadacitinib

Acne, nasopharyngitis, upper

respiratory tract infection,

herpes zoster, increased

creatine phosphokinase[6][8]

Serious infections, malignancy,

thrombosis, major adverse

cardiovascular events (MACE)

Ozanimod

Nasopharyngitis, headache,

upper respiratory tract

infection, elevated liver

enzymes[12][14]

Bradycardia at treatment

initiation, macular edema,

infections

Tofacitinib

Diarrhea, nasopharyngitis,

upper respiratory tract

infection, headache, herpes

zoster, increased cholesterol

levels[23][24][27]

Serious infections, malignancy,

thrombosis, MACE

Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.

Vercirnon: SHIELD-1 and PROTECT-1 Trials
SHIELD-1: This was a Phase III, randomized, double-blind, placebo-controlled study in 608

adults with moderate-to-severe Crohn's disease (CDAI score of 220-450)[1][2][3]. Patients

had an inadequate response to conventional therapy, including those who had failed TNF-
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alpha antagonists[2]. Participants were randomized to receive Vercirnon 500 mg once daily,

500 mg twice daily, or placebo for 12 weeks[3]. The primary endpoint was clinical response,

defined as a decrease in CDAI score of at least 100 points at 12 weeks[1][2]. The key

secondary endpoint was clinical remission (CDAI score <150) at 12 weeks[1][2].

PROTECT-1: This was a Phase II, randomized, placebo-controlled trial. The study design

and full protocol details are less publicly available due to the subsequent discontinuation of

the drug's development.

Vedolizumab: GEMINI Program
GEMINI 1 (UC) & GEMINI 2 (CD): These were Phase III, randomized, double-blind, placebo-

controlled trials[9][10]. Eligible patients were adults with moderately to severely active UC or

CD who had failed at least one conventional therapy[10]. The induction phase involved

intravenous vedolizumab or placebo at weeks 0 and 2[10]. The primary endpoint for

induction in GEMINI 1 was clinical response at week 6, defined as a reduction in the Mayo

Clinic score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding

subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1[10]. For GEMINI 2, a

primary endpoint was clinical remission (CDAI <150) at week 6. Responders were then re-

randomized to receive vedolizumab every 8 or 4 weeks or placebo for up to 52 weeks for the

maintenance phase. The primary endpoint for maintenance was clinical remission at week

52[10].

Risankizumab: ADVANCE and MOTIVATE Trials
These were Phase III, multicenter, randomized, double-blind, placebo-controlled induction

studies in adults with moderately to severely active Crohn's disease[4][5][26][28][29][30]. The

ADVANCE study included patients with an inadequate response or intolerance to

conventional and/or biologic therapy, while the MOTIVATE study focused on patients with an

inadequate response or intolerance to biologic therapy[29][30]. Patients were randomized to

receive intravenous risankizumab (600 mg or 1200 mg) or placebo at weeks 0, 4, and 8[5]

[30]. The co-primary endpoints at week 12 were clinical remission (defined by CDAI <150

and by stool frequency and abdominal pain scores) and endoscopic response[5][28].

Upadacitinib: U-EXCEL, U-EXCEED, and U-ENDURE
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U-EXCEL and U-EXCEED: These were two Phase 3, randomized, double-blind, placebo-

controlled induction trials in patients with moderately to severely active Crohn's disease[6][7]

[31]. Patients were randomized (2:1) to receive upadacitinib 45 mg once daily or placebo for

12 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and endoscopic

response at week 12[7].

U-ENDURE: This was a Phase 3, randomized, double-blind, placebo-controlled maintenance

trial[7][31]. Patients who achieved a clinical response after the 12-week induction with

upadacitinib were randomized to receive upadacitinib 15 mg or 30 mg once daily, or placebo

for 52 weeks[7]. The co-primary endpoints were clinical remission (CDAI <150) and

endoscopic response at week 52.

Ozanimod: True North Trial
This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial in

patients with moderately to severely active ulcerative colitis[14][15][18][20]. The study

consisted of a 10-week induction phase where patients were randomized to receive oral

ozanimod 1 mg daily or placebo[15][20]. Patients who achieved a clinical response at week

10 were then re-randomized to continue ozanimod or switch to placebo for a 52-week

maintenance phase[15][20]. The primary endpoints were the proportion of patients in clinical

remission at week 10 and week 52[20].

Tofacitinib: OCTAVE Program
OCTAVE Induction 1 & 2: These were two identical Phase 3, randomized, double-blind,

placebo-controlled 8-week induction trials in patients with moderately to severely active

ulcerative colitis[21][22][23][32]. Patients were randomized to receive tofacitinib 10 mg twice

daily or placebo[23]. The primary endpoint was remission at week 8, defined as a total Mayo

score of ≤2 with no individual subscore >1 and a rectal bleeding subscore of 0[22].

OCTAVE Sustain: This was a Phase 3, randomized, double-blind, placebo-controlled 52-

week maintenance trial[21][23][24]. Patients who achieved a clinical response after the

induction trials were randomized to tofacitinib 5 mg or 10 mg twice daily, or placebo[24]. The

primary endpoint was remission at week 52[24].
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The following diagrams illustrate the mechanisms of action of Vercirnon and the newer IBD

therapies, as well as a generalized workflow for IBD clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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